

6-Azido-d-lysine chemical structure and properties

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Compound of Interest

Compound Name: 6-Azido-d-lysine

CAS No.: 1418009-93-4

Cat. No.: B15607857

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An In-depth Technical Guide to **6-Azido-d-lysine**

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Azido-d-lysine is a synthetic, unnatural amino acid that has become an indispensable tool in chemical biology, drug development, and proteomics. It is a derivative of the natural amino acid D-lysine, where the terminal amine group on the side chain is replaced by an azide ($-N_3$) moiety. This modification allows for highly specific chemical ligation to molecules containing alkyne groups through bioorthogonal "click chemistry" reactions.^{[1][2]} Its utility lies in the ability to introduce a reactive handle into peptides and proteins at specific sites for subsequent modification, without interfering with native biological processes.^[1] This guide provides a comprehensive overview of its chemical structure, properties, and applications, complete with experimental protocols and workflow diagrams.

Chemical Structure and Properties

6-Azido-d-lysine is characterized by an amino group, a carboxylic acid group, and a terminal azide on its six-carbon side chain. The "D" designation refers to the stereochemistry at the alpha-carbon.

Chemical Structure

Caption: Chemical structure of **6-Azido-d-lysine**.

Physicochemical Properties

The properties of **6-Azido-d-lysine** and its common hydrochloride salt form are summarized below.

Property	Value	Citation(s)
IUPAC Name	(2R)-2-amino-6-azidohexanoic acid	[3]
Synonyms	(R)-2-Amino-6-azidohexanoic acid, N-epsilon-Azido-D-lysine	[4]
Molecular Formula	C ₆ H ₁₂ N ₄ O ₂ (Free Acid) / C ₆ H ₁₂ N ₄ O ₂ · HCl (HCl Salt)	[3][5]
Molecular Weight	172.19 g/mol (Free Acid) / 208.65 g/mol (HCl Salt)	[3]
CAS Number	1418009-93-4 (Free Acid) / 2098497-01-7 (HCl Salt)	[3][4][5]
Appearance	White to light yellow crystalline powder	[4][6]
Purity	≥98% (HPLC)	[4]
Storage Conditions	2-8 °C, dry place	[4][7]

Core Concepts and Applications

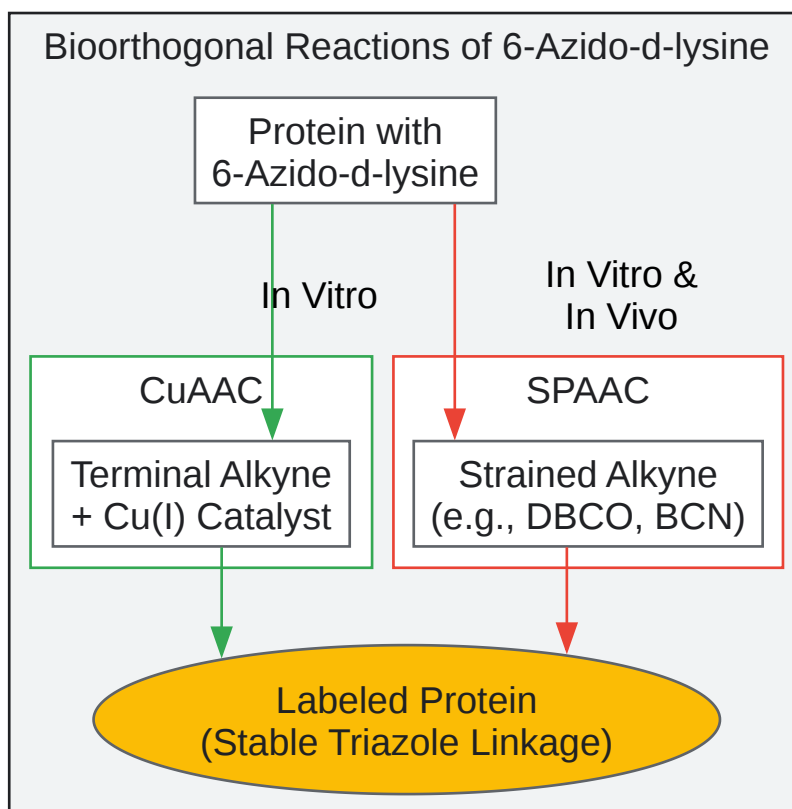
The primary utility of **6-Azido-d-lysine** stems from its azide group, which is a bioorthogonal handle. This means it does not react with native functional groups found in biological systems,

ensuring that its chemical reactivity is reserved for specifically introduced reaction partners.[1]

Bioorthogonal Click Chemistry

6-Azido-d-lysine is a key reagent for "click chemistry," a class of reactions that are rapid, high-yielding, and specific.[8] It participates in two main types of azide-alkyne cycloaddition reactions:

- **Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):** This highly efficient reaction joins the azide group of **6-Azido-d-lysine** with a terminal alkyne to form a stable triazole linkage. It requires a copper(I) catalyst, which is often generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate.[9][10][11] While very effective for in vitro applications, the potential cytotoxicity of copper limits its use in living cells.[11][12]
- **Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):** This is a copper-free alternative that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN).[2][9][10] The ring strain of the alkyne component is sufficient to drive the reaction with the azide without the need for a catalyst, making SPAAC ideal for applications in living cells and organisms.[11][12]



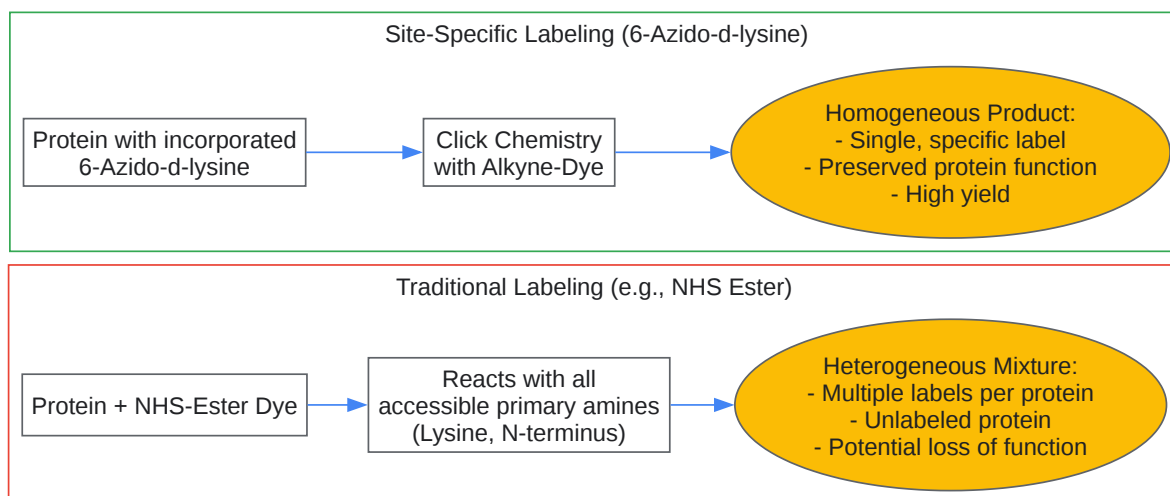
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Caption: Click chemistry pathways for **6-Azido-d-lysine**.

Key Applications

- **Site-Specific Protein Labeling:** By incorporating **6-Azido-d-lysine** into a protein's sequence, a unique chemical handle is created at a predetermined position. This allows for the attachment of various molecules, such as fluorescent dyes, biotin tags, or PEG chains, with high precision.^{[1][7]} This method avoids the non-specific labeling of multiple lysine residues that occurs with traditional methods like NHS-ester chemistry.^[1]
- **Antibody-Drug Conjugate (ADC) Synthesis:** The precise placement of cytotoxic drugs onto an antibody is critical for ADC efficacy and safety. **6-Azido-d-lysine** enables the site-specific conjugation of payloads, leading to homogenous ADC populations with defined drug-to-antibody ratios.^{[1][5]}

- Solid-Phase Peptide Synthesis (SPPS): It can be used as a building block in SPPS to generate peptides containing a bioorthogonal handle for subsequent modification or cyclization.[1][13]
- Metabolic Labeling: While less common for lysine analogs compared to methionine analogs, D-amino acids like **6-Azido-d-lysine** can be incorporated into the cell walls of certain bacteria, allowing for the specific labeling and visualization of bacterial peptidoglycan.



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Caption: Comparison of labeling methodologies.

Experimental Protocols

The following are generalized protocols for the incorporation and subsequent labeling of proteins using **6-Azido-d-lysine**. Optimization is often required based on the specific protein and labels used.

Protocol 1: Incorporation via Solid-Phase Peptide Synthesis (SPPS)

This method is suitable for generating synthetic peptides or small proteins with **6-Azido-d-lysine** at a defined position.

- **Resin and Protection:** Use standard Fmoc-based SPPS protocols. Fmoc-**6-azido-D-lysine**(Boc)-OH is used as the building block. The Boc group protects the alpha-amine during coupling.
- **Coupling:** Dissolve Fmoc-**6-azido-D-lysine**(Boc)-OH and a coupling agent (e.g., HBTU/HOBt) in a suitable solvent like DMF. Add to the deprotected N-terminus of the growing peptide chain on the solid support.
- **Chain Elongation:** Continue the cycles of deprotection and coupling for the remaining amino acids in the sequence.
- **Cleavage and Deprotection:** After synthesis is complete, treat the resin with a cleavage cocktail (e.g., Trifluoroacetic acid-based) to cleave the peptide from the resin and remove all side-chain protecting groups.
- **Purification:** Purify the crude azide-containing peptide using reverse-phase HPLC. Confirm the mass of the final product via mass spectrometry.[\[14\]](#)

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is for in vitro labeling of a purified protein or peptide containing **6-Azido-d-lysine**.
[\[12\]](#)

- **Reagent Preparation:**
 - Prepare a 1-10 mg/mL solution of the azide-functionalized protein in an amine-free buffer (e.g., PBS, pH 7.4).
 - Prepare stock solutions of the alkyne-containing molecule (e.g., alkyne-dye) in DMSO or DMF.

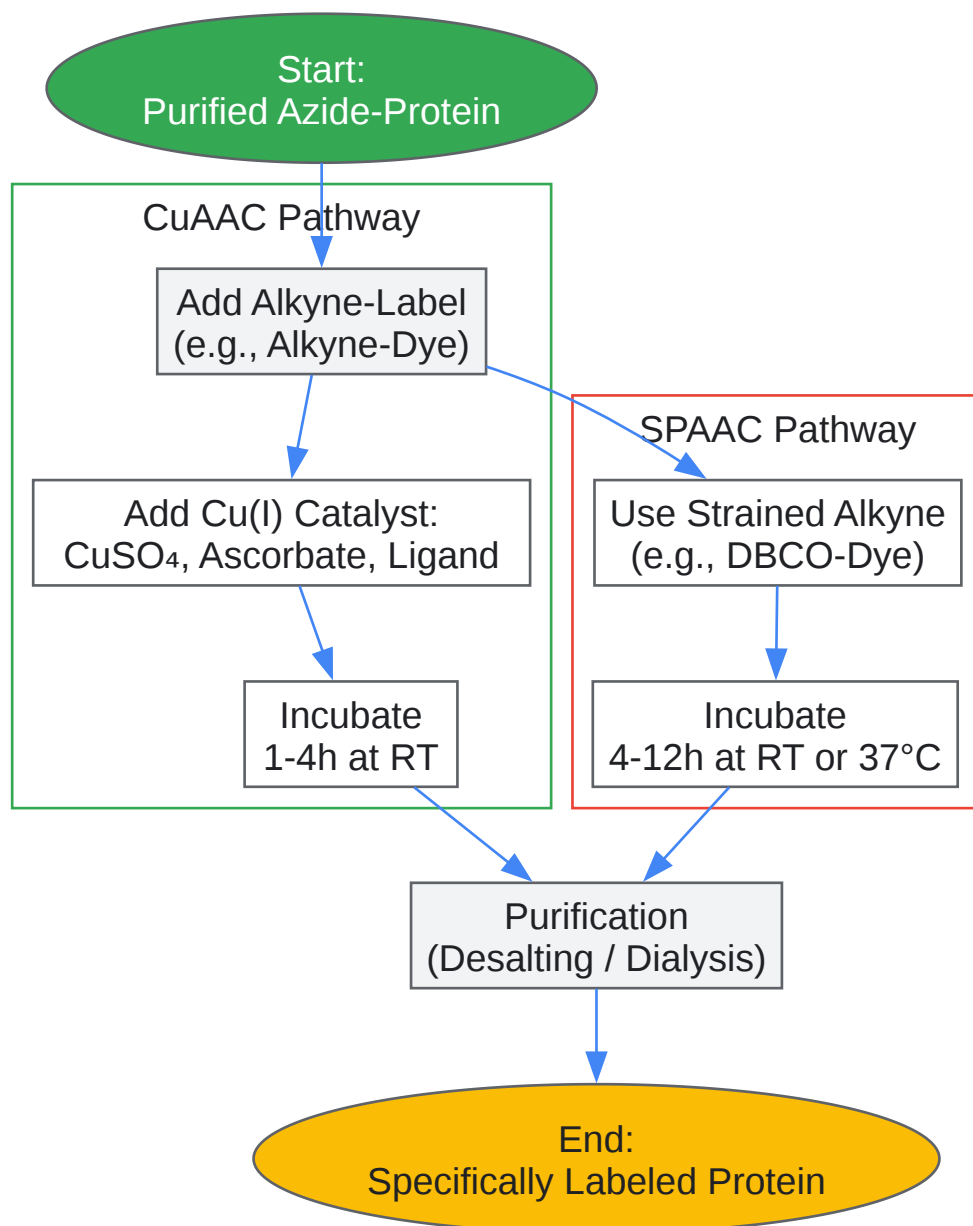
- Prepare fresh stock solutions: 50 mM Copper(II) Sulfate (CuSO_4) in water, 50 mM Sodium Ascorbate in water, and 10 mM of a copper ligand (e.g., TBTA) in DMSO.[\[12\]](#)
- Reaction Setup:
 - In a microcentrifuge tube, combine the azide-functionalized protein with a 5- to 10-fold molar excess of the alkyne-containing molecule.[\[12\]](#)
 - Add the catalyst components in the following order, mixing gently after each addition: Copper ligand, CuSO_4 , and finally Sodium Ascorbate. The final concentrations should be approximately 100-200 μM CuSO_4 , 1-2 mM Sodium Ascorbate, and 100-200 μM ligand.
- Incubation: Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by LC-MS or SDS-PAGE (if the label adds sufficient mass or is fluorescent).
- Purification: Remove excess reagents and catalyst using dialysis or a spin desalting column.[\[12\]](#)

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol is suitable for both in vitro and in vivo (live cell) labeling.

- Reagent Preparation:
 - Prepare the azide-functionalized protein as described for CuAAC. For live-cell experiments, the protein would be expressed with the incorporated azide in situ.
 - Prepare a stock solution of the strained alkyne (e.g., DBCO-dye) in a biocompatible solvent like DMSO.
- Reaction Setup:
 - Add a 5- to 20-fold molar excess of the strained alkyne reagent to the azide-functionalized protein solution. No catalyst is needed.
- Incubation: Incubate the reaction for 4-12 hours. SPAAC reactions are generally slower than CuAAC. The incubation can be done at room temperature or 37°C.[\[12\]](#)

- Purification: For in vitro reactions, purify the labeled protein using dialysis or a desalting column to remove the excess alkyne reagent. For cellular experiments, washing the cells with fresh media is typically sufficient.



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Caption: Experimental workflow for protein labeling.

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